molecular formula C15H8N2O6 B12769069 8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione CAS No. 120260-24-4

8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione

Cat. No.: B12769069
CAS No.: 120260-24-4
M. Wt: 312.23 g/mol
InChI Key: KMDVIIHMRFJDFW-UHFFFAOYSA-N
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Description

8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[73003,7]dodeca-1,3(7),8-triene-6,10-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione typically involves multi-step organic reactions. The process begins with the preparation of the nitrophenyl precursor, followed by cyclization reactions to form the tricyclic core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the tricyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., palladium on carbon), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the tricyclic core.

Scientific Research Applications

8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the tricyclic core may interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-nitrophenyl)-2,4,12-trithia-8-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraene
  • (12R)-2-oxo-8-[3-(trifluoromethyl)phenyl]-10-thia-1,4,5-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-triene-12-carboxylic acid

Uniqueness

8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione is unique due to its specific tricyclic structure and the presence of both nitrophenyl and dioxa-azatricyclic moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

120260-24-4

Molecular Formula

C15H8N2O6

Molecular Weight

312.23 g/mol

IUPAC Name

8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione

InChI

InChI=1S/C15H8N2O6/c18-14-12-9(5-22-14)16-10-6-23-15(19)13(10)11(12)7-1-3-8(4-2-7)17(20)21/h1-4H,5-6H2

InChI Key

KMDVIIHMRFJDFW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=C3C(=N2)COC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)O1

Origin of Product

United States

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